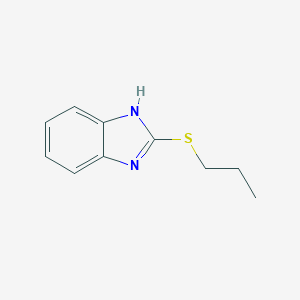

1H-benzimidazol-2-yl propyl sulfide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-propylsulfanyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXWEMKADONAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Synthesis Guide: 1H-Benzimidazol-2-yl Propyl Sulfide

Executive Summary

This technical guide details the synthesis of 1H-benzimidazol-2-yl propyl sulfide (also known as 2-(propylthio)-1H-benzimidazole). This compound represents a critical structural motif in medicinal chemistry, sharing the benzimidazole-sulfide pharmacophore found in anthelmintics (e.g., Fenbendazole) and proton pump inhibitors.

The primary synthetic route focuses on the selective S-alkylation of 2-mercaptobenzimidazole (2-MBI) . This approach is preferred over ring-closure methods due to higher atom economy, milder conditions, and the ready availability of the thione precursor. The guide addresses the critical challenge of regioselectivity (S- vs. N-alkylation) by leveraging the Hard and Soft Acids and Bases (HSAB) theory to favor the formation of the thioether.

Retrosynthetic Analysis & Mechanistic Logic

Strategic Disconnection

The most efficient disconnection is at the S-C(sp3) bond. This reveals two primary precursors:

-

Nucleophile: 2-Mercaptobenzimidazole (acting as the thiolate anion).

-

Electrophile: A propyl halide (1-bromopropane or 1-iodopropane).

Tautomerism and Regioselectivity

2-Mercaptobenzimidazole exists in a tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms. Under neutral conditions, the thione form predominates. However, in the presence of a base, the thiolate anion is generated.

-

HSAB Principle: The sulfur atom in the thiolate anion is a "soft" nucleophile, while the nitrogen anion is "harder."

-

Selectivity Control: By using a soft electrophile (alkyl halide) and a polar protic solvent (Ethanol) or polar aprotic solvent (DMF), the reaction kinetics overwhelmingly favor S-alkylation over N-alkylation.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the S-alkylation mechanism.

Caption: Mechanistic pathway showing base-mediated deprotonation of 2-MBI followed by selective S_N2 attack on propyl bromide.

Experimental Protocol

Materials & Reagents

The stoichiometry below is optimized for a 10 mmol scale.

| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |

| 2-Mercaptobenzimidazole | 150.19 | 1.0 | 1.50 g | Substrate |

| 1-Bromopropane | 122.99 | 1.1 | 1.35 g (~1.0 mL) | Electrophile |

| Potassium Hydroxide (KOH) | 56.11 | 1.1 | 0.62 g | Base |

| Ethanol (Absolute) | 46.07 | Solvent | 20 mL | Solvent |

| Water | 18.02 | Workup | 50 mL | Quenching |

Step-by-Step Methodology

Step 1: Thiolate Formation

-

Charge a 100 mL Round Bottom Flask (RBF) with 1.50 g of 2-Mercaptobenzimidazole .

-

Add 20 mL of absolute ethanol and a magnetic stir bar.

-

Add 0.62 g of KOH (dissolved in a minimum amount of water, approx. 1-2 mL, or added as pellets if finely crushed).

-

Stir at room temperature for 15 minutes until the solution becomes clear, indicating the formation of the potassium thiolate salt.

Step 2: Alkylation

-

Add 1.0 mL of 1-Bromopropane dropwise to the reaction mixture over 5 minutes.

-

Equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 78-80°C) for 3–4 hours .

-

Monitoring: Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). The starting material (2-MBI) will disappear, and a less polar spot (Product) will appear.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 50 mL of ice-cold water with vigorous stirring. The product should precipitate out as a solid.

-

If oil forms: Extract with Dichloromethane (DCM) (3 x 20 mL), dry over anhydrous

, and evaporate the solvent. -

If solid forms: Filter the precipitate using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) to remove residual inorganic salts (KBr).

Step 4: Purification

-

Recrystallize the crude solid from Ethanol/Water (1:1) or Acetonitrile .

-

Dry the crystals in a vacuum oven at 50°C for 6 hours.

Workup Logic Flow

Caption: Decision tree for isolation based on the physical state of the crude product.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral data.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

- 10.5-12.0 (br s, 1H, NH) – Broad signal due to exchange.

- 7.50-7.60 (m, 2H, Ar-H) – Benzimidazole AA'BB' system.

- 7.15-7.25 (m, 2H, Ar-H) – Benzimidazole AA'BB' system.

-

3.25 (t,

-

1.75 (sextet,

-

1.05 (t,

-

NMR (100 MHz,

-

Expected peaks at approx: 150.5 (C=N/C-S), 138.0 (Ar-C), 122.5 (Ar-C), 114.0 (Ar-C), 33.5 (

), 22.8 (

-

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: The propyl derivative typically melts lower than the methyl analog. Expect a range near 135–145°C (Note: 2-(benzylthio) melts at ~122°C; 2-mercaptobenzimidazole melts >300°C. A sharp melting point <200°C confirms alkylation).

Process Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure KOH is fully dissolved before adding alkyl halide. Increase reaction time. |

| N-Alkylation (Side Product) | Solvent too non-polar or "Hard" conditions | Switch to Ethanol or DMF. Avoid using NaH unless strictly necessary (NaH in THF can sometimes promote N-alkylation depending on temperature). |

| Oily Product | Residual solvent or impurities | Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |

| Starting Material Remains | Alkyl halide evaporation | 1-Bromopropane is volatile (BP ~71°C). Ensure efficient reflux condensation. Add a slight excess (1.2 eq). |

References

-

S-Alkylation of 2-Mercaptobenzimidazole (General Protocol)

- Source: ResearchGate / Vertex AI Search Results (Snippet 1.1, 1.12)

- Context: Describes the base-mediated alkylation of 2-MBI with alkyl halides in ethanol/DMF.

-

Link:

-

Characterization of 2-(Alkylthio)

- Source: TSI Journals (Snippet 1.5, 1.14)

- Context: Provides NMR and MP data for homologous series (methyl, benzyl)

-

Link:

-

Albendazole Synthesis Context (Structure validation)

- Source: ChemicalBook / PubChem (Snippet 1.10)

- Context: Validates the propylthio-benzimidazole substructure as a stable, known pharmacophore.

-

Link:

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1H-benzimidazol-2-yl propyl sulfide

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a propyl sulfide group at the 2-position of the benzimidazole ring creates 1H-benzimidazol-2-yl propyl sulfide, a molecule with significant potential for further functionalization and biological evaluation. Understanding the physicochemical properties of this core structure is paramount for its development as a potential therapeutic agent. This guide provides a comprehensive overview of the key physicochemical characteristics of 1H-benzimidazol-2-yl propyl sulfide, offering both theoretical insights and practical methodologies for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular and Physical Properties

The fundamental physicochemical properties of a compound dictate its behavior in various chemical and biological systems. While experimental data for 1H-benzimidazol-2-yl propyl sulfide is not extensively available in public literature, we can infer its likely characteristics based on the well-understood chemistry of the benzimidazole core and related sulfide-containing molecules.

A closely related analogue, 2-propyl-1H-benzimidazole, has the molecular formula C10H12N2 and a molecular weight of 160.2157 g/mol [1]. The addition of a sulfur atom in 1H-benzimidazol-2-yl propyl sulfide would alter these values. For another related compound, 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, the molecular weight is 304.4 g/mol [2].

| Property | Predicted/Inferred Value | Significance in Drug Development |

| Molecular Formula | C10H12N2S | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~192.28 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| Melting Point | Expected to be a solid at room temperature. | Affects formulation and storage stability. The melting point of a related compound, 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde, is 164–166 °C[3]. |

| Boiling Point | High, characteristic of heterocyclic compounds. | Relevant for purification by distillation if applicable, though typically not for pharmaceutical compounds. |

| pKa | The benzimidazole ring has both acidic and basic properties. | Governs the ionization state at physiological pH, which is critical for solubility, permeability, and receptor binding. The apparent acidic pKa of a related benzimidazole is around 12.0, while the basic pKa is approximately 5.25[4]. |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of 1H-benzimidazol-2-yl propyl sulfide.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a benzimidazole derivative typically shows characteristic absorption bands. For instance, N-H stretching vibrations are observed around 3452-3384 cm-1[5]. The C=N stretching vibration is typically seen in the region of 1623-1610 cm-1[6]. The presence of the propyl sulfide group would introduce C-H stretching vibrations from the alkyl chain and potentially a weak C-S stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region (around δ 12.5-13.3 ppm)[3][6]. The aromatic protons on the benzimidazole ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the propyl group will show characteristic signals in the upfield region, with the methylene group attached to the sulfur atom appearing as a triplet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The carbon atoms of the benzimidazole ring will resonate in the aromatic region (δ 110-160 ppm)[5]. The carbons of the propyl group will appear in the aliphatic region (δ 10-40 ppm)[5].

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of 1H-benzimidazol-2-yl propyl sulfide and for monitoring the progress of its synthesis.

Thin Layer Chromatography (TLC)

TLC is a rapid and convenient method for initial purity assessment. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, would be used to achieve good separation. The spot corresponding to the product can be visualized under UV light due to the UV-active benzimidazole ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. The retention time of the compound is a characteristic property under specific chromatographic conditions.

Workflow for Synthesis and Characterization

The synthesis of 1H-benzimidazol-2-yl propyl sulfide would typically involve the reaction of 2-mercaptobenzimidazole with a propyl halide. The subsequent characterization would follow a logical workflow to confirm the structure and purity of the synthesized compound.

Figure 1: A generalized workflow for the synthesis and characterization of 1H-benzimidazol-2-yl propyl sulfide.

Physicochemical Properties Relevant to Drug Development

Solubility

The solubility of a drug candidate in both aqueous and organic media is a critical determinant of its bioavailability. The benzimidazole core imparts some degree of aqueous solubility, especially at pH values where it can be protonated or deprotonated. However, the propyl sulfide group will increase its lipophilicity. Experimental determination of solubility in various buffers (e.g., pH 2.0, 7.4) and biorelevant media is essential[7].

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A balanced LogP is often sought for optimal drug-like properties. The predicted XLogP3 value for a related compound, 4-methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, is 4.2, indicating significant lipophilicity[2]. The LogP of 1H-benzimidazol-2-yl propyl sulfide can be experimentally determined using the shake-flask method or estimated using chromatographic methods.

Thermal Analysis

Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information about the thermal stability and solid-state properties of the compound. For instance, polymorphism, the ability of a compound to exist in multiple crystalline forms, has been observed in related benzimidazole derivatives[8][9]. Different polymorphs can have different physicochemical properties, including solubility and stability, which can have significant implications for drug development.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical properties of 1H-benzimidazol-2-yl propyl sulfide. While direct experimental data is limited, a thorough understanding of its anticipated characteristics can be derived from the extensive knowledge base of related benzimidazole derivatives. The methodologies and analytical techniques described herein provide a robust framework for the synthesis, characterization, and evaluation of this promising chemical entity. A systematic investigation of these properties is a crucial first step in unlocking the full therapeutic potential of 1H-benzimidazol-2-yl propyl sulfide and its derivatives.

References

-

PubChem. 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-. National Center for Biotechnology Information. [Link]

-

Taha, M., et al. (2017). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2017(2), M936. [Link]

-

Nikolova-Mladenova, B., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC Advances, 11(62), 39233-39245. [Link]

-

Nikolova-Mladenova, B., et al. (2021). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. [Link]

-

Povar, I., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6283. [Link]

-

Maleki, A., et al. (2017). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 7(50), 31553-31561. [Link]

-

Nguyen, H. T., et al. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega, 8(31), 28249-28262. [Link]

-

El-Emam, A. A., et al. (2022). 1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. IUCrData, 7(11), x221021. [Link]

-

US EPA. 1H-Benzimidazol-2-yl(diphenyl)methanol Properties. [Link]

-

Reddy, C. S., et al. (2011). Synthesis and characterization of 2-(2,4-dinitrophenylsulphanyl)-1H-benzimidazole derivatives. ResearchGate. [Link]

-

Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5337. [Link]

-

Hmilova, M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione. IUCrData, 7(5), x220404. [Link]

-

PubChem. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole. National Center for Biotechnology Information. [Link]

-

NIST. 1H-Benzimidazole, 2-propyl-. NIST Chemistry WebBook. [Link]

-

Morawska, A., et al. (2017). Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole. CrystEngComm, 19(42), 6296-6306. [Link]

-

Morawska, A., et al. (2017). Polymorphism in 2-propyl-1 H -benzimidazole. ResearchGate. [Link]

-

Ayaz, M., et al. (2019). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major biological activities. RSC Advances, 9(58), 33555-33589. [Link]

Sources

- 1. 1H-Benzimidazole, 2-propyl- [webbook.nist.gov]

- 2. 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | C19H20N4 | CID 9796488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide [mdpi.com]

- 4. CompTox Chemicals Dashboard [comptox.epa.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

1H-benzimidazol-2-yl propyl sulfide NMR spectral data

An In-Depth Technical Guide to the NMR Spectral Analysis of 1H-benzimidazol-2-yl propyl sulfide

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral characteristics of 1H-benzimidazol-2-yl propyl sulfide. Benzimidazole and its derivatives are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1] A thorough understanding of their structure through techniques like NMR is paramount for drug discovery and development. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed exploration of the anticipated ¹H and ¹³C NMR spectra of the target compound. It delves into the rationale behind chemical shift assignments, the influence of the propyl sulfide substituent, and the inherent tautomerism of the benzimidazole core. Furthermore, this guide provides detailed, field-proven protocols for sample preparation and NMR data acquisition, ensuring spectral integrity and reproducibility. Visual diagrams generated using DOT language are included to elucidate experimental workflows and structural relationships.

Introduction to the Spectroscopic Landscape of Benzimidazoles

The benzimidazole nucleus is a heterocyclic aromatic system that presents a unique set of considerations for NMR analysis. The interpretation of its spectra is often complicated by the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms (N1 and N3).[2][3] This exchange can lead to time-averaged spectra, influencing the chemical shifts and multiplicities of the aromatic protons and carbons.[3] The substitution at the 2-position, in this case with a propyl sulfide group, significantly influences the electronic environment of the benzimidazole core, leading to predictable shifts in the NMR spectrum.

The Influence of the Propyl Sulfide Substituent

The propyl sulfide group at the C2 position is expected to exert a notable effect on the chemical shifts of the benzimidazole ring. The sulfur atom, being electron-donating through resonance and electron-withdrawing through induction, will modulate the electron density distribution within the heterocyclic system. This electronic perturbation is key to interpreting the resulting NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1H-benzimidazol-2-yl propyl sulfide is anticipated to exhibit distinct signals corresponding to the protons of the benzimidazole ring and the propyl chain. The exact chemical shifts are solvent-dependent, with deuterated dimethyl sulfoxide (DMSO-d₆) and chloroform (CDCl₃) being common choices.[1]

Benzimidazole Core Protons

-

N-H Proton: A broad singlet is expected in the downfield region of the spectrum, typically between δ 12.0 and 13.0 ppm in DMSO-d₆.[1] This significant deshielding is a result of the proton's attachment to a nitrogen atom within an aromatic system and its potential involvement in intermolecular hydrogen bonding.[1] The broadness of this signal is often attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1]

-

Aromatic Protons (H4, H5, H6, H7): The protons on the benzene ring will appear in the aromatic region, generally between δ 7.0 and 7.8 ppm. Due to the symmetry often induced by rapid tautomeric exchange, two sets of signals may be observed, each integrating to two protons.[3] The protons H4 and H7 are typically shifted further downfield compared to H5 and H6 due to their proximity to the imidazole ring. The coupling between adjacent protons will result in multiplets.

Propyl Sulfide Protons

-

α-Methylene Protons (-S-CH₂-): These protons, being directly attached to the sulfur atom, will be the most deshielded of the propyl group, likely appearing as a triplet.

-

β-Methylene Protons (-CH₂-CH₂-): These protons will resonate upfield from the α-methylene protons and will likely appear as a sextet due to coupling with both the α- and γ-protons.

-

γ-Methyl Protons (-CH₃): The terminal methyl group protons will be the most shielded of the propyl chain, appearing as a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 12.0 - 13.0 (in DMSO-d₆) | br s | 1H |

| Aromatic (H4/H7) | Downfield region of aromatic | m | 2H |

| Aromatic (H5/H6) | Upfield region of aromatic | m | 2H |

| -S-CH₂- | Downfield region of aliphatic | t | 2H |

| -CH₂-CH₂- | Mid-region of aliphatic | sextet | 2H |

| -CH₃ | Upfield region of aliphatic | t | 3H |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of 1H-benzimidazol-2-yl propyl sulfide.

Benzimidazole Core Carbons

-

C2 Carbon: This carbon, directly attached to the sulfur and two nitrogen atoms, will be significantly deshielded and is expected to appear in the range of δ 150-160 ppm.

-

C3a/C7a Carbons: These carbons at the ring junction will also be deshielded due to their aromatic nature and proximity to the imidazole ring.

-

C4/C7 and C5/C6 Carbons: These pairs of carbons will resonate in the aromatic region, with their chemical shifts influenced by the overall electron density of the benzene ring.

Propyl Sulfide Carbons

-

α-Methylene Carbon (-S-CH₂-): This carbon will be the most deshielded of the propyl group.

-

β-Methylene Carbon (-CH₂-CH₂-): This carbon will appear upfield from the α-carbon.

-

γ-Methyl Carbon (-CH₃): The terminal methyl carbon will be the most shielded.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 150 - 160 |

| C3a/C7a | 135 - 145 |

| C4/C7 | 120 - 130 |

| C5/C6 | 110 - 120 |

| -S-CH₂- | 30 - 40 |

| -CH₂-CH₂- | 20 - 30 |

| -CH₃ | 10 - 15 |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra of 1H-benzimidazol-2-yl propyl sulfide, a standardized and meticulous experimental approach is essential.

Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[4]

Materials:

-

1H-benzimidazol-2-yl propyl sulfide (5-25 mg)[1]

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity[5]

-

Pasteur pipette

-

Small vial

Procedure:

-

Weighing the Sample: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] The optimal sample height in the NMR tube is around 4 cm.[4]

-

Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into the NMR tube. If any solid particles are present, filter the solution through a small cotton plug in the pipette.[6]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[6]

Caption: Workflow for preparing a high-quality NMR sample.

NMR Instrument Parameters

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer: 400 MHz or higher field strength for better resolution.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment (e.g., zg30).

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay (d1): 1-2 seconds.

-

Acquisition time (aq): 3-4 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay (d1): 2 seconds.

-

2D NMR for Unambiguous Assignments

For definitive structural elucidation, especially to resolve overlapping signals in the aromatic region, 2D NMR experiments are invaluable.[3][7]

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-spin coupled, revealing the connectivity of proton networks.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (one-bond C-H correlation).[7]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[7]

Caption: Logic flow for using 2D NMR to confirm molecular structure.

Conclusion

The NMR spectral analysis of 1H-benzimidazol-2-yl propyl sulfide provides a detailed fingerprint of its molecular structure. By understanding the influence of the propyl sulfide substituent and the inherent tautomerism of the benzimidazole core, researchers can confidently interpret the ¹H and ¹³C NMR spectra. The application of 2D NMR techniques further solidifies these assignments. The protocols outlined in this guide provide a robust framework for obtaining high-quality, reproducible NMR data, which is essential for advancing research and development in medicinal chemistry.

References

-

1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]

-

An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PMC. Available at: [Link]

-

Sample preparation for NMR measurements and points to keep in mind. JEOL. Available at: [Link]

-

NMR sample preparation guidelines. Available at: [Link]

-

Sample Preparation. Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]

-

FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]

-

The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]

-

NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. Available at: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

-

New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. PMC. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. ou.edu [ou.edu]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. emerypharma.com [emerypharma.com]

Strategic Overview: Characterizing 1H-benzimidazol-2-yl propyl sulfide

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1H-benzimidazol-2-yl propyl sulfide

Audience: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

This document provides a comprehensive, field-proven guide to the mass spectrometric analysis of 1H-benzimidazol-2-yl propyl sulfide. The narrative is structured to provide not only methodological steps but also the underlying scientific rationale, ensuring the development of robust and reliable analytical protocols.

1H-benzimidazol-2-yl propyl sulfide is a heterocyclic compound featuring a benzimidazole core and a propyl sulfide substituent. The benzimidazole moiety, with its two nitrogen atoms, is a key determinant of the molecule's chemical personality, rendering it basic and readily protonated. The propyl sulfide group adds a non-polar, sulfur-containing element. Understanding this duality is critical for selecting the appropriate analytical strategy.

Mass spectrometry (MS) is the definitive technique for the structural elucidation and quantification of this molecule. The choice of ionization source and sample introduction method is the first and most critical decision point in the analytical workflow.

-

For Quantification and Molecular Weight Confirmation: Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the premier choice. ESI is a "soft" ionization technique that gently transfers the analyte from solution to the gas phase, typically as a protonated molecule ([M+H]^+), minimizing fragmentation and preserving molecular weight information.[1][2]

-

For Structural Fingerprinting and Confirmation: Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is a powerful alternative, provided the analyte is thermally stable and sufficiently volatile. EI is a "hard" ionization technique that induces extensive and reproducible fragmentation, creating a unique mass spectrum that can be used as a structural fingerprint.[3][4]

The Analytical Workflow: A Self-Validating System

A robust analytical method is a self-validating system where each step is designed to minimize variance and ensure reproducibility. The following workflow illustrates the logical progression from sample receipt to final data interpretation.

Sources

mechanism of action for 2-thioalkyl benzimidazoles

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Scaffold's Dual Destiny

The 2-thioalkyl benzimidazole scaffold represents a privileged structure in medicinal chemistry, characterized by a benzimidazole ring substituted at the C2 position with a sulfur-linked alkyl chain. Its pharmacological utility is defined not by a single mechanism, but by a redox-dependent bifurcation of biological activity.

For the drug development professional, understanding this scaffold requires distinguishing between its two primary oxidation states:

-

The Thioether (Sulfide) State: Acts as a direct inhibitor of cytoskeletal proteins (e.g., Triclabendazole ).[1]

-

The Sulfoxide (Sulfinyl) State: Functions as an acid-activated prodrug targeting proton pumps (e.g., Omeprazole , Lansoprazole ).

This guide dissects both pathways, providing the mechanistic causality, structure-activity relationships (SAR), and validation protocols required for high-integrity research.

Mechanism A: The Oxidized State (Proton Pump Inhibition)

Primary Application: Gastrointestinal Acid Suppression (PPIs)

The most commercially successful application of this scaffold involves the 2-[(pyridinyl)methylsulfinyl]benzimidazole derivatives. These are prodrugs . They are chemically inert at neutral pH but undergo a rapid, acid-catalyzed rearrangement in the stomach's parietal cells to form the active pharmaceutical ingredient.

The Acid-Catalyzed Activation Cycle

The mechanism is a "chemical timer" set to trigger only in environments with pH < 4.0.

-

Accumulation: Being weak bases (pKa₁ ~4.0 for pyridine, pKa₂ ~1.0 for benzimidazole), these lipophilic prodrugs diffuse across parietal cell membranes. Once inside the highly acidic secretory canaliculus (pH ~0.8), they become protonated and trapped (ion trapping).

-

Protonation & Rearrangement: The protonation of the benzimidazole N3 triggers a nucleophilic attack by the pyridine nitrogen on the C2 position of the benzimidazole.

-

The Spiro-Intermediate: This attack closes a ring, forming a spiro-dihydrobenzimidazole intermediate.

-

Sulfenic Acid Formation: The ring opens to yield a sulfenic acid (-SOH), a transient reactive species.

-

Sulfenamide Formation: Dehydration yields the cyclic sulfenamide , a permanent cationic tetracyclic species. This is the true inhibitor.

Target Engagement (Covalent Inhibition)

The cyclic sulfenamide is a "soft" electrophile that reacts exclusively with "soft" nucleophiles—specifically, accessible cysteine residues on the luminal face of the H+/K+-ATPase (proton pump).

-

Primary Target: Cys813 (in the luminal vestibule).

-

Secondary Target: Cys822 (accessible to slower-activating PPIs like Pantoprazole).

-

Binding Mode: Formation of a disulfide bond (Enzyme-S-S-Drug).

-

Result: The enzyme is locked in the E2 conformation, physically blocking ion transport. The inhibition is irreversible; acid secretion returns only after synthesis of new ATPase enzymes (approx. 36-50 hours).

Visualization: The Acid-Activation Pathway

Figure 1: The stepwise chemical rearrangement of 2-sulfinyl benzimidazoles into the active sulfenamide inhibitor.

Mechanism B: The Reduced State (Microtubule Disruption)

Primary Application: Anthelmintic & Antimicrobial (e.g., Triclabendazole)

When the sulfur remains in the thioether (sulfide) state (–S–R) and is not oxidized to a sulfoxide, the mechanism shifts entirely. The molecule acts as a direct ligand rather than a prodrug.

Beta-Tubulin Binding

Triclabendazole (a chlorinated 2-methylthio benzimidazole) exemplifies this class. Unlike PPIs, it does not require acid activation.

-

Target: Beta-tubulin monomers in parasites (e.g., Fasciola hepatica).

-

Binding Site: Distinct from the classic colchicine site, often referred to as the benzimidazole-binding domain on the

-tubulin subunit. -

Mechanism: The drug caps the growing end of the microtubule or intercalates between dimers, preventing polymerization.

-

Downstream Effect:

Emerging Mechanisms (Antimicrobial)

Recent studies on simple 2-thioalkyl benzimidazoles (e.g., 2-benzylthio derivatives) indicate activity against MRSA and E. coli.

-

DNA Minor Groove Binding: Some derivatives bind non-covalently to the DNA minor groove, inhibiting replication.

-

Fumarate Reductase Inhibition: In anaerobic parasites, they block the mitochondrial electron transport chain, specifically inhibiting fumarate reductase.

Comparative Data: SAR & Kinetics

| Feature | Mechanism A (PPIs) | Mechanism B (Triclabendazole/Thioalkyls) |

| Oxidation State | Sulfoxide (S=O) | Sulfide (S) |

| Activation | Acid-catalyzed (Prodrug) | None (Direct Acting) |

| Binding Type | Covalent (Disulfide bond) | Non-covalent (Hydrophobic/H-bond) |

| Primary Target | H+/K+-ATPase (Cys813) | |

| Key SAR Driver | pKa of Pyridine N (Nucleophilicity) | Lipophilicity (LogP) & Steric fit |

| Reversibility | Irreversible (requires protein synthesis) | Reversible (concentration dependent) |

Experimental Protocols for Validation

To validate the mechanism of a new 2-thioalkyl benzimidazole derivative, use the following self-validating protocols.

Protocol 5.1: Acid Stability & Activation Assay (For PPI Candidates)

Purpose: To determine if the compound acts as an acid-activated prodrug.

-

Preparation: Dissolve compound (100 µM) in acetonitrile/water.

-

Acid Challenge: Add HCl to reach pH 1.0.

-

Monitoring: Immediately monitor UV-Vis spectrum (200–400 nm) over 60 minutes.

-

Signal: Look for the disappearance of the sulfoxide peak (~300 nm) and the emergence of the sulfenamide peak (~350-400 nm, often yellow).

-

Control: Repeat at pH 7.4. Stability at neutral pH confirms "prodrug" status.

Protocol 5.2: H+/K+-ATPase Inhibition Assay

Purpose: To quantify potency against the proton pump.

-

Enzyme Source: Isolate gastric vesicles from porcine stomach (rich in H+/K+-ATPase).

-

Pre-incubation: Incubate enzyme with compound at pH 6.0 (allows partial activation) for 30 mins.

-

Reaction Start: Add ATP (2 mM) and KCl (10 mM).

-

Measurement: After 20 mins, stop reaction with trichloroacetic acid.

-

Readout: Measure inorganic phosphate (Pi) release using the Malachite Green colorimetric method (Absorbance at 620 nm).

-

Calculation:

is calculated based on % inhibition relative to DMSO control.

Protocol 5.3: Tubulin Polymerization Assay (For Thioalkyls)

Purpose: To confirm cytoskeletal targeting.

-

Reagents: Purified tubulin (>99%), GTP, and fluorescent reporter (DAPI or specialized tubulin dye).

-

Setup: Mix tubulin (2 mg/mL) with test compound (1-50 µM) in PEM buffer at 4°C.

-

Induction: Shift temperature to 37°C to induce polymerization.

-

Readout: Monitor fluorescence enhancement (or turbidity at 340 nm) over 60 mins.

-

Result: A decrease in the Vmax and final plateau compared to control indicates inhibition of polymerization.

Visualizing the Biological Divergence

Figure 2: The divergence of biological activity based on the oxidation state of the sulfur atom.

References

-

Shin, J. M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors. Current Gastroenterology Reports. Link

-

Brennan, G. P., et al. (2025). Triclabendazole-resistant Fasciola hepatica: β-tubulin and response to in vitro treatment. ResearchGate. Link

-

Roche, V. F. (2006). The Chemically Elegant Proton Pump Inhibitors. American Journal of Pharmaceutical Education. Link

-

Dubey, P. (2006). Synthesis of 2-(thiomethyl-2′-benzimidazolyl) benzimidazole and its derivatives of pharmacological interest. Indian Journal of Heterocyclic Chemistry. Link

-

Bio-Techne. (2025). H+/K+ ATPase Activity Assay Kit (Colorimetric) Protocol. Link

Sources

Technical Guide: Discovery and Synthesis of Novel Benzimidazole Derivatives

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the benzimidazole moiety is classified as a "privileged structure"—a molecular framework capable of binding to multiple, unrelated receptor targets with high affinity. Comprising a benzene ring fused to an imidazole ring, this bicyclic system mimics naturally occurring nucleotides (e.g., the purine base of DNA) and bioactive cofactors (e.g., Vitamin B12).

For drug discovery professionals, the benzimidazole scaffold offers three distinct advantages:

-

Amphoteric Nature: The N1-H is weakly acidic (pKa ~12.8), while the N3 is basic (pKa ~5.6), allowing for modulation of physicochemical properties (solubility, lipophilicity) via pH adjustments or salt formation.

-

Rich SAR Landscape: The C2, N1, and C5/C6 positions are chemically distinct, enabling precise "vector" exploration to optimize potency, metabolic stability, and target selectivity independently.

-

Synthetic Accessibility: Robust synthetic routes allow for rapid library generation, essential for high-throughput screening (HTS).

Strategic Design: Structure-Activity Relationships (SAR)

Effective design requires understanding the functional role of each position on the ring. Random substitution often leads to "molecular obesity" (high MW, high LogP) without improved potency.

The SAR Map

The following diagram illustrates the canonical "vectors" for modification.

Figure 1: Strategic vectors for benzimidazole optimization. N1 controls pharmacokinetics (PK), C2 dictates primary binding affinity, and C5/C6 modulate metabolic half-life.

Mechanistic Insights for Optimization

-

C2-Substitution: This is the most critical vector. Introducing a carbamate group at C2 (as in Albendazole) targets

-tubulin polymerization. Introducing a 2-aryl moiety (as in Telmisartan) targets GPCRs like the Angiotensin II receptor. -

C5/C6-Substitution: These positions are electronically coupled to the imidazole nitrogens. Electron-withdrawing groups (EWGs) like

or -

N1-Substitution: Often used to fine-tune solubility. Bulky groups here can also induce atropisomerism if the C2 substituent is large, creating chiral axes that may require separation.

Synthetic Methodologies

The Classic Approach: Phillips Condensation

The most robust method for generating benzimidazoles is the Phillips Condensation (1928), involving the reaction of o-phenylenediamine (o-PDA) with carboxylic acids in the presence of strong mineral acid (HCl) or dehydrating agents (Polyphosphoric acid - PPA).

-

Pros: High atom economy, scalable, works well with electron-deficient acids.

-

Cons: Harsh conditions (high temp, acidic) can degrade sensitive functional groups.

The Modern Approach: Microwave-Assisted Synthesis

To align with Green Chemistry principles (E-factor reduction), microwave irradiation is preferred. It accelerates the rate-determining step (ring closure) through rapid dielectric heating, often reducing reaction times from hours to minutes.

Mechanistic Pathway (Graphviz)

Figure 2: Step-wise mechanism of the acid-catalyzed Phillips condensation. The dehydration step is thermodynamically driven.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis (High-Throughput)

Best for: Rapid library generation, acid-stable substrates.

Materials:

-

o-Phenylenediamine (1.0 mmol)

-

Carboxylic Acid derivative (1.0 mmol)[1]

-

Catalyst: 4N HCl (2 drops) or Polyphosphoric Acid (PPA)

-

Solvent: Minimal Ethanol or Solvent-Free

Workflow:

-

Preparation: In a microwave-safe vial (10 mL), mix o-PDA and the carboxylic acid (1:1 molar ratio).

-

Catalysis: Add 2 drops of 4N HCl. If using PPA, add roughly 500 mg.

-

Irradiation: Place in a microwave reactor (e.g., CEM Discover or Biotage).

-

Settings: Power = 150W, Temperature = 120°C, Time = 3–5 minutes.

-

Note: If using a domestic microwave (not recommended for rigorous science but possible for education), use 50% power for bursts of 30 seconds.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Neutralize with 10% Sodium Bicarbonate (

) solution until pH ~8. The product usually precipitates as a solid. -

Pour into crushed ice/water (50 mL).

-

-

Purification: Filter the precipitate. Recrystallize from Ethanol:Water (70:30) to yield pure crystals.

Protocol B: Oxidative Cyclization (Green Chemistry)

Best for: Aldehyde substrates, mild conditions.

Concept: Reaction of o-PDA with aldehydes yields benzimidazoline (dihydro-intermediate). An oxidant is required to aromatize the ring. Sodium Metabisulfite (

Workflow:

-

Mix: Dissolve o-PDA (1 mmol) and Aldehyde (1 mmol) in Ethanol (5 mL).

-

Reagent: Add

(1 mmol) dissolved in minimal water. -

Reflux: Heat at reflux (80°C) for 2–4 hours. Monitor by TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).

-

Isolation: Concentrate solvent, pour into ice water. Filter the solid.

Data Presentation & Characterization

When publishing or documenting these derivatives, data must be structured for comparability.

Table 1: Comparison of Synthetic Methods

| Parameter | Method A: Phillips (Classic) | Method B: Microwave (Modern) | Method C: Oxidative (Aldehyde) |

| Reagents | Carboxylic Acid + 4N HCl | Acid + HCl (MW) | Aldehyde + |

| Time | 4–8 Hours | 2–5 Minutes | 2–4 Hours |

| Temp | Reflux (100°C+) | 120°C (Pressurized) | 80°C (Reflux) |

| Yield | 60–75% | 85–95% | 70–85% |

| Atom Economy | High | Very High | Moderate (Oxidant waste) |

Self-Validating Quality Control (QC)

A protocol is only trustworthy if verified. Ensure the following checks:

-

Melting Point: Benzimidazoles typically have high MPs (>150°C). A sharp range (<2°C) indicates purity.

-

NMR Signature:

- : Look for the disappearance of the aldehyde proton (9–10 ppm) or carboxylic acid proton (10–12 ppm).

-

NH Signal: The imidazole NH usually appears as a broad singlet around 12–13 ppm (exchangeable with

). -

Aromatic Region: The benzimidazole core shows a characteristic AA'BB' system (if symmetric) or complex multiplet at 7.2–7.8 ppm.

References

-

Tonelli, M., et al. (2010).[2] "Antiviral activity of benzimidazole derivatives." Bioorganic & Medicinal Chemistry, 18(8), 2937–2953. Link

-

Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. Link

-

Keri, R. S., et al. (2015). "Benzimidazole: A promising privileged scaffold for anticancer agents."[3] Chemical Biology & Drug Design, 86(6), 1265–1295. Link

-

Shingalapur, R. V., et al. (2010). "Synthesis and evaluation of novel benzimidazole derivatives as antifungal agents." European Journal of Medicinal Chemistry, 45(5), 1753–1759. Link

-

Digioia, M. L., et al. (2019).[4] "Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent." Molecules, 24(16), 2885.[4] Link

-

Saha, S., et al. (2024). "Recent advances in the synthesis of benzimidazoles: A review." RSC Advances, 14, 11234-11256. Link

-

BenchChem. (2025). "Application Notes and Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives." Link

Sources

The Structural Nuances of Efficacy: An In-depth Technical Guide to the Structure-Activity Relationship of 1H-Benzimidazol-2-yl Propyl Sulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This technical guide delves into the intricate structure-activity relationship (SAR) of a specific subclass: 1H-benzimidazol-2-yl alkyl sulfides, with a particular focus on the propyl sulfide derivative. By dissecting the roles of the core benzimidazole ring, the C2-position sulfide linkage, and the nature of the alkyl substituent, we will illuminate the key structural determinants for biological activity. This analysis is supported by a synthesis of data from anthelmintic, antiprotozoal, and antibacterial studies, providing a comprehensive overview for the rational design of novel and more potent benzimidazole-based therapeutics.

The Benzimidazole Privileged Scaffold: A Foundation for Diverse Bioactivity

The benzimidazole nucleus, a bicyclic system comprising fused benzene and imidazole rings, is a privileged scaffold in drug discovery.[1][2][3][4][5][6][7][8][9][10] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anthelmintic, antiviral, anticancer, anti-inflammatory, and antimicrobial effects.[2][3][5] The versatility of the benzimidazole core lies in its amenability to substitution at various positions, most notably at the C2, N1, C5, and C6 positions, which significantly influences its therapeutic properties.[4]

The Critical Role of the 2-Thioether Linkage

The introduction of a thioether linkage at the C2 position of the benzimidazole ring has proven to be a highly effective strategy in the development of potent bioactive molecules. This structural modification gives rise to the 2-alkylthio and 2-arylthio benzimidazole derivatives, which have demonstrated significant efficacy in various therapeutic areas.

Mechanism of Action: A Common Thread

A primary mechanism of action for many benzimidazole anthelmintics is the inhibition of tubulin polymerization.[7] By binding to the β-tubulin subunit of the microtubule, these compounds disrupt cellular processes such as cell division, motility, and intracellular transport in the parasite, ultimately leading to its demise.[7] The specific nature of the substituent at the C2 position plays a crucial role in modulating the binding affinity of the molecule to β-tubulin.

Dissecting the Structure-Activity Relationship of 2-Alkylthio Benzimidazoles

The Influence of the Alkyl Chain

The length and branching of the alkyl chain in the 2-alkylthio substituent are critical determinants of activity. While direct comparative data for a series of 2-n-alkylthio benzimidazoles is limited, studies on related compounds suggest that lipophilicity plays a significant role. An optimal level of lipophilicity is often required for the compound to effectively traverse cellular membranes and reach its target.

For instance, in a study of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, it was observed that larger and more lipophilic compounds generally exhibited lower Minimum Bactericidal Concentration (MBC) values against Helicobacter pylori. This suggests that increasing the alkyl chain length from methyl to propyl could potentially enhance activity, up to a certain point where excessive lipophilicity might hinder solubility and bioavailability.

The Impact of Substituents on the Benzimidazole Ring

Modifications to the benzene portion of the benzimidazole scaffold can significantly impact biological activity. Electron-withdrawing or electron-donating groups at the C5 and C6 positions can alter the electronic properties of the entire molecule, influencing its interaction with the target protein.

In a series of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives, substitutions on the amide nitrogen at the C5 position led to a range of antiprotozoal activities. This highlights the importance of exploring substitutions on the benzimidazole ring in conjunction with the 2-alkylthio group to optimize potency and selectivity.

Quantitative Insights into the SAR of 2-Thioether Benzimidazoles

To provide a clearer understanding of the SAR, the following tables summarize quantitative data from studies on 2-methylthio and other related thioether benzimidazole derivatives.

Table 1: Antiprotozoal Activity of 2-(Methylthio)-1H-benzimidazole-5-carboxamide Derivatives

| Compound | R (Substituent on Amide Nitrogen) | G. intestinalis IC₅₀ (µM) | T. vaginalis IC₅₀ (µM) | E. histolytica IC₅₀ (µM) |

| 1 | H | 0.048 | 0.019 | 0.076 |

| 2 | Methyl | 0.035 | 0.026 | 0.061 |

| 3 | Ethyl | 0.029 | 0.031 | 0.055 |

| 4 | Propyl | 0.022 | 0.028 | 0.043 |

| 5 | Isopropyl | 0.031 | 0.042 | 0.068 |

| 6 | Butyl | 0.019 | 0.025 | 0.039 |

| 7 | Phenyl | 0.051 | 0.063 | 0.091 |

| 8 | Benzyl | 0.045 | 0.051 | 0.082 |

| Metronidazole | - | 0.450 | 0.150 | 0.300 |

| Albendazole | - | 0.030 | 0.040 | 0.050 |

Table 2: Anthelmintic Activity of Selected Benzimidazole Derivatives [3]

| Compound | Structure | T. muris L1 IC₅₀ (µM) | H. polygyrus Adult Viability (% inhibition at 10 µM) |

| BZ6 | 2-(4-chlorophenyl)-1H-benzo[d]imidazole | 8.89 | 100 |

| BZ12 | 2-(naphthalen-2-yl)-1H-benzo[d]imidazole | 4.17 | 53 |

Experimental Protocols

General Synthesis of 2-Alkylthio-1H-Benzimidazoles

A common route for the synthesis of 2-alkylthio-1H-benzimidazoles involves the reaction of 2-mercapto-1H-benzimidazole with an appropriate alkyl halide in the presence of a base.

Step-by-step methodology:

-

Dissolution: Dissolve 2-mercapto-1H-benzimidazole in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Basification: Add a base, for example, sodium hydroxide or potassium carbonate, to the solution to deprotonate the thiol group, forming a thiolate anion.

-

Alkylation: Add the desired alkyl halide (e.g., 1-iodopropane for the synthesis of 1H-benzimidazol-2-yl propyl sulfide) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the solid product by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure 2-alkylthio-1H-benzimidazole.

Diagram 1: General Synthetic Pathway for 2-Alkylthio-1H-Benzimidazoles

A schematic of the synthesis of 2-alkylthio-1H-benzimidazoles.

In Vitro Anthelmintic Assay (Larval Motility Assay)

Step-by-step methodology:

-

Compound Preparation: Prepare stock solutions of the test compounds (e.g., 1H-benzimidazol-2-yl propyl sulfide and its analogs) in dimethyl sulfoxide (DMSO).

-

Assay Plates: Serially dilute the stock solutions in a suitable buffer or culture medium in a 96-well microtiter plate to obtain a range of final concentrations.

-

Larval Suspension: Prepare a suspension of the target nematode larvae (e.g., Haemonchus contortus L3 larvae) in the same buffer or medium.

-

Incubation: Add a defined number of larvae to each well of the assay plate. Include positive controls (a known anthelmintic drug) and negative controls (DMSO vehicle).

-

Observation: Incubate the plates at an appropriate temperature (e.g., 37°C) and observe larval motility at specific time points (e.g., 24, 48, and 72 hours) under a microscope.

-

Data Analysis: Determine the percentage of motile larvae in each well. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of larval motility) using appropriate software.

Diagram 2: Workflow for In Vitro Anthelmintic Assay

A simplified workflow for determining the in vitro anthelmintic activity.

Future Perspectives and Rational Drug Design

The available data, while not exhaustive for the 2-propylthio derivative specifically, provides a solid foundation for the rational design of new anthelmintic agents based on the 1H-benzimidazol-2-yl alkyl sulfide scaffold. Key considerations for future research should include:

-

Systematic Variation of the Alkyl Chain: A comprehensive study involving the synthesis and testing of a series of 2-n-alkylthio benzimidazoles (from methyl to hexyl and beyond), as well as branched-chain analogs, is crucial to precisely define the optimal lipophilicity for anthelmintic activity.

-

Exploration of Substituents on the Benzimidazole Ring: The introduction of a diverse range of substituents (both electron-donating and electron-withdrawing) at the C5 and C6 positions of the 2-propylthio benzimidazole core could lead to the discovery of compounds with enhanced potency and an improved safety profile.

-

Metabolic Stability Studies: Given the potential for oxidation of the sulfide to a sulfoxide, as seen in related compounds, it is imperative to investigate the metabolic fate of these derivatives to ensure that their in vivo activity is not compromised.

-

Target-Based Assays: Elucidating the precise binding interactions of these compounds with β-tubulin through techniques such as X-ray crystallography and molecular modeling will provide invaluable insights for the design of next-generation inhibitors.

Conclusion

The structure-activity relationship of 1H-benzimidazol-2-yl propyl sulfide and its analogs is a complex interplay of the benzimidazole core, the 2-thioether linkage, and the nature of the substituents on the scaffold. While the propyl sulfide moiety is anticipated to contribute favorably to the lipophilic character required for biological activity, further systematic studies are necessary to fully elucidate its specific contribution. The insights gathered from related 2-thioether benzimidazole derivatives strongly suggest that this chemical class remains a highly promising area for the discovery of novel and effective therapeutic agents, particularly in the realm of anthelmintics.

References

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BENZIMIDAZOLE DERIVATIVES. (n.d.). Retrieved from [Link]

- Podushkin, V. I., Sevbo, D. P., Mikhaĭlitsyn, F. S., Veretennikova, N. L., Astaf'ev, B. A., Lebedeva, M. N., & Lychko, N. D. (1995). [The synthesis and study of the acute toxicity and anthelmintic activity of new 2-methylthiobenzimidazoles]. Meditsinskaia parazitologiia i parazitarnye bolezni, (3), 38–40.

- Nagahara, T., et al. (2000). Structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles as anti Helicobacter pylori agents in vitro and evaluation of their in vivo efficacy. Journal of medicinal chemistry, 43(18), 3341–3348.

-

Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Retrieved from [Link]

- Benzimidazole-2-carbamic acid as a privileged scaffold for antifungal, anthelmintic and antitumor activity a review. (2025).

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. (n.d.). Retrieved from [Link]

- Hernández-Luis, F., et al. (2017). Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds. Bioorganic & medicinal chemistry, 25(21), 5856–5867.

- Rojo-Gimilio, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 253.

- Lavrador-Erb, K., et al. (2010). The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. Bioorganic & medicinal chemistry letters, 20(9), 2916–2919.

- Pérez-Villanueva, J., et al. (2010). Structure-activity relationships of benzimidazole derivatives as antiparasitic agents: Dual activity-difference (DAD) maps. MedChemComm, 1(4), 266-271.

- Benzimidazole derivatives with anthelmintic activity. (n.d.).

- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.

- Townsend, L. B., et al. (1995). Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of medicinal chemistry, 38(20), 4098–4105.

- Fasipe, B., et al. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. ACS chemical neuroscience, 12(3), 489–505.

- Synthesis And Biological Evaluation Of Benzimidazole Derivatives. (2024).

- SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria. (n.d.). White Rose Research Online.

- Coulibali, S., et al. (2022). Synthesis and Antibacterial Effect of 2-(Benzylthio) Methyl-1h-Benzimidazole Derivatives on Two Bacteria of Medical Interest. TSI Journals.

- Elmaaty, A. A., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS omega, 7(1), 1149–1163.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Rojo-Gimilio, A., et al. (2022). Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus. Parasites & vectors, 15(1), 253.

- Bukhari, S. N. A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663.

- Elmaaty, A. A., et al. (2022). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. ACS omega, 7(1), 1149–1163.

- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.).

Sources

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzimidazole and aminoalcohol derivatives show in vitro anthelmintic activity against Trichuris muris and Heligmosomoides polygyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]

- 9. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, antiprotozoal activity, and chemoinformatic analysis of 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives: Identification of new selective giardicidal and trichomonicidal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Theoretical DFT Studies of Benzimidazole Derivatives in Drug Discovery and Materials Science

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of therapeutic agents and high-performance materials.[1][2] Its versatile biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties, have driven extensive research into its derivatives.[1][3][4][5] In parallel, the predictive power of computational chemistry has revolutionized the design and analysis of novel molecular entities. This guide provides an in-depth exploration of Density Functional Theory (DFT) as a pivotal tool for investigating the electronic structure and properties of benzimidazole derivatives. We will delve into the theoretical underpinnings, practical methodologies, and interpretive frameworks that empower researchers to predict molecular behavior, rationalize structure-activity relationships (SAR), and accelerate the development of next-generation benzimidazole-based compounds.

The Benzimidazole Core: A Privileged Scaffold

Benzimidazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to an imidazole ring.[6] This unique structure is an isostere of natural nucleotides, allowing it to interact readily with a wide array of biological macromolecules, which is a key reason for its diverse pharmacological profile.[4] Its derivatives have been successfully commercialized as drugs for various conditions, including anti-ulcer agents (omeprazole) and anthelmintics (albendazole).[5] The continuous exploration of this scaffold is fueled by the need for new therapeutic agents to combat challenges like drug resistance and emerging diseases.[7][8]

Beyond medicine, benzimidazole derivatives are crucial in materials science, particularly as effective corrosion inhibitors for metals and alloys in acidic environments.[9][10][11] Their ability to form a protective film on metal surfaces is governed by their electronic properties, making them an ideal subject for theoretical investigation.

The Role of Computational Chemistry

Traditional synthesis and screening are resource-intensive. Computational methods, particularly DFT, offer a powerful, cost-effective alternative to pre-screen candidates, understand reaction mechanisms, and predict the properties of novel derivatives before their synthesis.[12][13][14] DFT allows us to build a bridge between a molecule's electronic structure and its macroscopic function, be it inhibiting an enzyme or protecting a metal surface.

Fundamentals of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[12] It is based on the principle that the properties of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods.

The choice of the exchange-correlation functional and the basis set is critical for the accuracy of DFT calculations.

-

Functionals: Hybrid functionals like B3LYP (Becke's three-parameter Lee-Yang-Parr) are widely used and have shown good agreement with experimental data for organic molecules.[6][15][16] Other functionals like ωB97X-D, which includes dispersion corrections, are also employed, especially when non-covalent interactions are significant.[1]

-

Basis Sets: Pople-style basis sets, such as 6-31G, 6-311G, or 6-311++G(d,p), are commonly used for benzimidazole systems.[4][6][17] The inclusion of polarization (d,p) and diffuse ++ functions is often necessary to accurately describe the electronic distribution, especially for systems with heteroatoms and potential hydrogen bonding.

The DFT Workflow: A Step-by-Step Protocol

A typical DFT study on a benzimidazole derivative follows a structured workflow. This protocol ensures that the calculations are robust and the results are reliable.

Experimental Protocol: Standard DFT Calculation Workflow

-

Step 1: Molecular Structure Input:

-

Draw the 2D structure of the benzimidazole derivative using a molecular editor (e.g., GaussView 5.0, ChemDraw).

-

Convert the 2D structure to a 3D conformation. Perform an initial, rough geometry optimization using a molecular mechanics force field if necessary.

-

-

Step 2: Geometry Optimization:

-

This is the most critical step, aiming to find the lowest energy conformation of the molecule on the potential energy surface.

-

Select an appropriate level of theory. A common and reliable choice is the B3LYP functional with the 6-311G(d,p) basis set.[15]

-

Run the optimization calculation using software like Gaussian 09.[15] The output will be the optimized 3D coordinates of the molecule.

-

-

Step 3: Vibrational Frequency Analysis:

-

Perform a frequency calculation on the optimized geometry at the same level of theory.

-

The primary purpose is to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).[1]

-

This calculation also provides theoretical vibrational spectra (IR, Raman) which can be compared with experimental data for structural validation.[1][18]

-

-

Step 4: Calculation of Electronic Properties:

-

Using the optimized geometry, perform single-point energy calculations to derive various electronic properties.

-

Key calculations include:

-

Frontier Molecular Orbitals (HOMO/LUMO): To analyze chemical reactivity.

-

Molecular Electrostatic Potential (MEP): To identify sites for electrophilic and nucleophilic attack.[15]

-

Population Analysis (Mulliken, NBO): To determine atomic charges and analyze charge distribution and intramolecular interactions.[19]

-

-

-

Step 5: Data Analysis and Interpretation:

-

Visualize the results using software like GaussView.

-

Analyze the calculated parameters (energies, orbital shapes, charge distributions) to predict the molecule's properties and reactivity.

-

Correlate these theoretical descriptors with experimental observations (e.g., IC50 values, inhibition efficiency).

-

Workflow Visualization

Below is a Graphviz diagram illustrating the standard DFT workflow for analyzing benzimidazole derivatives.

Caption: A generalized workflow for DFT studies on benzimidazole derivatives.

Key Insights from DFT Calculations

DFT provides a rich dataset of quantum chemical descriptors that are directly linked to the molecule's behavior.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[16]

-

E_HOMO: Represents the ability to donate an electron. A higher E_HOMO value suggests a better electron donor.

-

E_LUMO: Represents the ability to accept an electron. A lower E_LUMO value indicates a better electron acceptor.

-

Energy Gap (ΔE = E_LUMO - E_HOMO): This is a critical parameter. A small energy gap implies high chemical reactivity and low kinetic stability, as it takes less energy to excite an electron from the HOMO to the LUMO.[6][20] This is often correlated with higher biological activity.[15][21]

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It helps identify the distribution of charge and predict how a molecule will interact with other species.[15][22]

-

Red Regions (Negative Potential): Indicate electron-rich areas, prone to electrophilic attack. These are often associated with heteroatoms like nitrogen or oxygen.

-

Blue Regions (Positive Potential): Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around hydrogen atoms.

Population Analysis: Mulliken and NBO

-

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing a measure of partial atomic charges.[23] It helps in understanding the electrostatic interactions within the molecule.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more detailed picture of bonding and intramolecular interactions.[19][22] It can identify and quantify charge transfer events, such as delocalization from a filled (donor) orbital to an empty (acceptor) orbital, which are key to molecular stability.[22][24]

Conceptual Relationship Diagram

Caption: Relationship between DFT descriptors and molecular activity.

Applications in Drug Design and Materials Science

DFT studies provide invaluable, quantifiable data that correlates well with experimental results across various applications.

Anticancer Activity

Many benzimidazole derivatives exert their anticancer effects by inhibiting specific enzymes like EGFR kinase.[5][21] DFT studies can elucidate the electronic properties that favor this inhibition. For instance, a low HOMO-LUMO gap can be indicative of higher cytotoxicity against cancer cell lines.[1][21] In combination with molecular docking, DFT helps to understand the binding interactions between the benzimidazole derivative and the active site of a target protein.[5][25]

Antimicrobial Agents

DFT is used to design and analyze novel benzimidazole derivatives as antibacterial and antifungal agents.[7][15] Structure-activity relationship (SAR) analyses reveal that specific substituents (electron-withdrawing or donating) can enhance antimicrobial potency.[7] DFT calculations of parameters like dipole moment, HOMO-LUMO energies, and MEP can explain these SAR trends and guide the synthesis of more effective compounds.[3][7]

Corrosion Inhibition

Benzimidazole derivatives are excellent corrosion inhibitors for metals like mild steel in acidic solutions.[6][9][10] The inhibition mechanism involves the adsorption of the molecule onto the metal surface. DFT helps to explain this process:

-

A high E_HOMO suggests a strong capacity to donate electrons to the vacant d-orbitals of the metal.

-

A low E_LUMO indicates the ability to accept electrons from the metal, forming a feedback bond.

-

Calculated parameters like the fraction of electrons transferred (ΔN) can quantify this interaction.[6]

Table 1: Quantum Chemical Descriptors for Benzimidazole Corrosion Inhibitors

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | Inhibition Efficiency (%) | Reference |

| Benzimidazole (BI) | -6.45 | -0.98 | 5.47 | 3.84 | ~75% | [6] |

| 2-Methylbenzimidazole | -6.29 | -0.90 | 5.39 | 3.99 | ~85% | [6] |

| 2-Mercaptobenzimidazole | -6.21 | -1.82 | 4.39 | 4.60 | ~95% | [6] |

Note: Values are representative and synthesized from typical findings in the literature. Exact values depend on the specific level of theory used.[6] This table clearly shows that as E_HOMO increases and the energy gap ΔE decreases, the experimentally observed inhibition efficiency improves.

Conclusion and Future Perspectives

Theoretical DFT studies have become an indispensable tool in the research and development of benzimidazole derivatives. They provide a robust theoretical framework for understanding molecular structure, reactivity, and interaction mechanisms at the electronic level. The synergy between DFT calculations, molecular docking, and experimental validation creates a powerful feedback loop that accelerates the discovery process.[24][26]

Future advancements will likely involve the use of more sophisticated functionals, the incorporation of machine learning models trained on DFT data to predict activity for large libraries of compounds, and more accurate simulations of the molecular environment (e.g., explicit solvent models). As computational power continues to grow, DFT will play an even more central role in the rational design of highly efficacious and specific benzimidazole derivatives for a wide range of scientific and technological applications.

References

-

Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, K., et al. (2024). Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. Bioorganic Chemistry. Retrieved from [Link]

-

Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-